Tubulin Binding: Colchicoside vs. Colchicine and 3-Demethylcolchicine
Colchicoside exhibits a profound reduction in tubulin binding affinity compared to its aglycone counterparts. In a direct in vitro competition assay using [³H]-colchicine displacement from rat brain tubulin, colchicoside at a concentration of 25 µM showed no displacement activity. In contrast, colchicine and 3-demethylcolchicine are known to displace [³H]-colchicine under equivalent conditions [1]. This indicates that glycosylation at the 3-position abolishes the compound's ability to bind to the colchicine-binding site on tubulin.
| Evidence Dimension | Tubulin Binding Affinity (displacement of [³H]-colchicine) |
|---|---|
| Target Compound Data | No displacement at 25 µM |
| Comparator Or Baseline | Colchicine and 3-demethylcolchicine (active displacement) |
| Quantified Difference | Qualitative difference; colchicoside lacks measurable binding affinity at tested concentration, whereas comparators exhibit active binding. |
| Conditions | Rat brain tubulin in vitro, [³H]-colchicine competition assay |
Why This Matters
For researchers investigating tubulin polymerization or microtubule dynamics, colchicoside serves as a negative control or a tool to study the structural requirements for tubulin binding, whereas colchicine remains the active comparator.
- [1] Sugio K, Maruyama M, Tsurufuji S, et al. Separation of tubulin-binding and anti-inflammatory activity in colchicine analogs and congeners. Life Sci. 1987;40(1):35-39. View Source
